molecular formula C14H29NO2 B12003485 2-Aminoethyl dodecanoate CAS No. 78616-98-5

2-Aminoethyl dodecanoate

Cat. No.: B12003485
CAS No.: 78616-98-5
M. Wt: 243.39 g/mol
InChI Key: WEJWRPYVWRFROR-UHFFFAOYSA-N
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Description

2-Aminoethyl dodecanoate, also known as 2-aminoethyl laurate, is a chemical compound of interest in specialized research applications. It is formed from lauric acid (dodecanoic acid), a medium-chain fatty acid found in sources like coconut oil . This ester is part of a broader class of laurate esters, which are investigated for their surface-active properties and potential as formulation components. While direct studies on this compound are limited, related compounds demonstrate significant value in research. For instance, bis(2-hydroxyethyl) ammonium dodecanoate, an ionic liquid also derived from lauric acid, has been identified as a highly effective corrosion inhibitor for aluminum in acidic environments, showing protection efficiencies up to 95.2% . This suggests potential avenues for research into the corrosion-inhibiting properties of similar laurate esters. Furthermore, laurate esters are widely explored in pharmaceutical and material science for their ability to enhance drug delivery. Ethyl laurate-based microemulsion systems, for example, have been developed to improve the solubility and rapid nasal absorption of poorly water-soluble drugs like diazepam . The structure of this compound, featuring both a lipophilic fatty acid chain and a polar amino group, makes it a candidate for creating novel microemulsions, liposomes, or other drug carrier systems aimed at improving bioavailability. This product is intended for research purposes only, such as investigating these mechanisms or developing new chemical entities. It is provided as a tool for scientists in chemistry and materials science. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78616-98-5

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

2-aminoethyl dodecanoate

InChI

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(16)17-13-12-15/h2-13,15H2,1H3

InChI Key

WEJWRPYVWRFROR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCCN

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Esterification Routes for 2-Aminoethyl Dodecanoate (B1226587) Synthesis

The synthesis of 2-Aminoethyl dodecanoate, an ester derived from dodecanoic acid (lauric acid) and 2-aminoethanol (monoethanolamine), can be achieved through both conventional chemical methods and more contemporary biocatalytic approaches. The primary challenge in its synthesis is the chemoselectivity, given that the 2-aminoethanol precursor contains two nucleophilic groups: a primary amine and a primary alcohol.

The direct esterification of a carboxylic acid with an alcohol, known as Fischer esterification, is a fundamental reaction in organic chemistry. masterorganicchemistry.comorganic-chemistry.org However, when reacting a fatty acid like lauric acid with an amino alcohol such as 2-aminoethanol, the amine group's higher nucleophilicity typically favors the formation of the corresponding amide (N-(2-hydroxyethyl)dodecanamide) over the desired ester. libretexts.org

To circumvent this, specific catalytic strategies are employed. One effective method involves the reaction of lauric acid with a sulfonic acid salt of monoethanolamine, such as monoethanolamine p-toluenesulfonate. In this process, the amino group is protonated by the sulfonic acid, forming an ammonium (B1175870) salt. This protection renders the amine non-nucleophilic, allowing the less reactive hydroxyl group to participate in the esterification reaction with lauric acid. The reaction is typically conducted by heating the components, often to temperatures around 250°C, which facilitates the removal of water and drives the equilibrium towards the ester product. Catalysts like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) are essential for this process. masterorganicchemistry.comorganic-chemistry.org

Another approach involves using dicarboxylic acids in conjunction with alkanolamines and fatty alcohols, catalyzed by agents like hypophosphorous acid or p-toluenesulfonic acid at temperatures between 120°C and 220°C under reduced pressure. researchgate.net While not a direct synthesis of this compound, the principles of using acid catalysts to favor esterification over amidation are transferable.

Table 1: Conventional Synthesis of Amino Esters This table is generated based on data for analogous reactions.

Reactants Catalyst Temperature Product Reference
Lauric acid, Monoethanolamine p-toluene sulfonate p-Toluene sulfonic acid ~250°C This compound p-toluenesulfonate salt
Adipic acid, Alkanolamine, Fatty alcohol Hypophosphorous acid or p-Toluene sulfonic acid 120-220°C Polyester researchgate.net

Biocatalytic methods, particularly using lipases, offer a green and highly selective alternative for ester synthesis. acs.orgresearchgate.net Lipases (triacylglycerol hydrolases, EC 3.1.1.3) can catalyze esterification reactions with high chemo-, regio-, and enantioselectivity under mild conditions, often minimizing byproduct formation. acs.orgresearchgate.net

For the synthesis of amino esters like this compound, the choice of enzyme and reaction conditions is critical to ensure the reaction occurs at the hydroxyl group rather than the amino group. Immobilized lipases such as Novozym 435 (from Candida antarctica lipase (B570770) B) and lipases from Thermomyces lanuginosus or Rhizomucor miehei are commonly used. libretexts.orgpearson.comresearchgate.net These enzymes have demonstrated high efficacy in solvent-free systems or in organic solvents.

In a typical enzymatic process, lauric acid and 2-aminoethanol would be incubated with an immobilized lipase. The reaction parameters are optimized to maximize yield. For example, in the related synthesis of lauroyl diethanolamide, the reaction was complete in 6 hours in acetonitrile (B52724) at 50°C. nih.gov For the esterification of diglycerol (B53887) with lauric acid using Novozym-435, significant factors included temperature (in the range of 63–77°C) and catalyst concentration (0.2–5.8 wt%). pearson.com The removal of water, a byproduct of esterification, for instance by using a vacuum, is crucial to shift the reaction equilibrium towards the product. pearson.com

Table 2: Enzymatic Synthesis of Related Esters and Amides This table is generated based on data for analogous reactions to illustrate typical conditions.

Substrates Enzyme Solvent Temperature Time Yield Reference
Methyl laurate, N-methylethanol amine Chirazyme L-2 Acetonitrile 60°C 5 h 95.8% Current time information in Dhaka, BD.nih.gov
Lauric acid, Diethanolamine (B148213) Novozym 435 Acetonitrile 50°C 6 h Complete Conversion nih.gov
Diglycerol, Lauric acid Novozym 435 Solvent-free 63-77°C ~1 h N/A pearson.com

Conventional Chemical Synthesis Approaches

Precursor Chemistry and Derivatization Reactions

The functional groups within this compound's precursors, namely the amino and hydroxyl groups of 2-aminoethanol and the carboxyl group of lauric acid, allow for a variety of other chemical transformations.

The "2-aminoethyl" moiety is a key component in various functional monomers used in polymer chemistry. A prominent example is 2-aminoethyl methacrylate (B99206) (AEMA), which contains a primary amine. nih.govnih.govacs.orgresearchgate.netnih.govacs.orgusm.eduacs.orgresearchgate.net This monomer can be polymerized using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. nih.govacs.orgusm.edu

The synthesis of poly(2-aminoethyl methacrylate) (PAEM) via ATRP often involves first polymerizing a protected version of the monomer, such as Boc-protected aminoethyl methacrylate, followed by deprotection. nih.govacs.org This yields polymers with well-defined chain lengths and narrow molecular weight distributions. nih.govacs.org Direct polymerization of AEMA has also been achieved via aqueous RAFT polymerization, yielding well-defined homo- and block copolymers. usm.eduresearchgate.net These polymers are of interest due to the cationic nature of the protonated primary amine side chains. nih.gov

As previously noted, the reaction between an amine and a carboxylic acid can lead to the formation of an amide bond. libretexts.orgresearchgate.net In the context of this compound's precursors, heating lauric acid directly with 2-aminoethanol preferentially yields N-(2-hydroxyethyl)dodecanamide, also known as lauroylethanolamide.

The synthesis of this amide can also be achieved through the amidation of a fatty acid ester, such as methyl laurate, with monoethanolamine. A solvent-free, chemoselective method catalyzed by choline (B1196258) chloride has been reported, achieving a 98% conversion to lauric acid monoethanolamide at 110°C in 1 hour. nih.gov This reaction is kinetically first-order with respect to the ethanolamine (B43304) concentration and has a calculated activation energy of 50.20 kJ/mol. nih.gov

Enzymatic routes are also highly effective for selective amide formation. For instance, Chirazyme L-2 has been used to catalyze the reaction between methyl laurate and N-methylethanol amine, producing the secondary amide N-methyl lauroylethanolamide with yields up to 97.3%. Current time information in Dhaka, BD.nih.gov

Polymerization Reactions of 2-Aminoethyl-Containing Monomers

Mechanistic Studies of Synthetic Pathways

Understanding the reaction mechanisms is key to controlling the outcome of the synthesis.

The conventional acid-catalyzed synthesis of this compound follows the Fischer esterification mechanism. masterorganicchemistry.comorganic-chemistry.org The mechanism proceeds through several equilibrium steps:

Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of lauric acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: The alcohol (2-aminoethanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org In the case of amino alcohols, prior protonation of the amine group prevents it from competing in this step. acs.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). libretexts.org

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. libretexts.org

The mechanism for lipase-catalyzed esterification involves the enzyme's "catalytic triad," typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues. acs.org The reaction follows a Ping-Pong Bi-Bi mechanism: researchgate.net

Acyl-Enzyme Formation: The serine residue's hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid (lauric acid). This forms a tetrahedral intermediate which then collapses to release water and form an acyl-enzyme complex. acs.orgresearchgate.net

Ester Formation: The alcohol (2-aminoethanol) then enters the active site and its hydroxyl group attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which collapses to release the ester product (this compound) and regenerate the free enzyme. acs.org

The mechanism for base-promoted amide hydrolysis (the reverse of amide formation) involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels an amide anion as a leaving group. libretexts.org In direct amide synthesis from carboxylic acids and amines, the reaction often involves the formation of an ammonium carboxylate salt, followed by dehydration at high temperatures. nih.gov

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical shifts of its hydrogen atoms. The chemical shift values are indicative of the local electronic environment of the protons.

In the ¹H NMR spectrum of 2-Aminoethyl dodecanoate (B1226587), distinct signals corresponding to the different types of protons in the molecule are expected. Protons attached to carbons adjacent to electronegative atoms, such as oxygen and nitrogen, will be deshielded and appear at a lower field (higher ppm value). libretexts.org

A predicted ¹H NMR spectrum would show a triplet at approximately 0.88 ppm corresponding to the terminal methyl group (CH₃) of the dodecanoate chain. The numerous methylene (B1212753) groups (CH₂) within the long alkyl chain would produce a complex multiplet around 1.25 ppm. The methylene group alpha to the carbonyl group (C=O) is expected to show a triplet around 2.3 ppm. The methylene protons of the aminoethyl group would appear as two distinct multiplets. The protons on the carbon adjacent to the ester oxygen (-OCH₂-) would be deshielded and are predicted to appear around 4.2 ppm, while the protons on the carbon adjacent to the amino group (-CH₂NH₂) would likely be found around 2.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Aminoethyl dodecanoate

Proton TypePredicted Chemical Shift (ppm)
CH₃ (dodecanoate)~ 0.88
(CH₂)₈ (dodecanoate)~ 1.25
CH₂C=O~ 2.3
OCH₂~ 4.2
CH₂NH₂~ 2.9

This is a generalized prediction and actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. libretexts.org

For this compound, the ¹³C NMR spectrum would show a signal for the carbonyl carbon of the ester at a low field, typically in the range of 170-185 ppm. libretexts.org The carbons of the dodecanoate alkyl chain would appear at higher fields, with the terminal methyl carbon being the most shielded (lowest ppm value) around 14 ppm. The methylene carbons of the chain would have a series of signals between 20 and 35 ppm. chemicalbook.com The carbon atom of the methylene group attached to the ester oxygen (-OCH₂-) would be deshielded and appear around 60-65 ppm, while the carbon attached to the amino group (-CH₂NH₂) would be found in the range of 37-45 ppm. libretexts.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (ppm)
C=O (ester)~ 174
OCH₂~ 63
CH₂NH₂~ 41
CH₂C=O~ 34
(CH₂)₈ (dodecanoate)22 - 32
CH₃ (dodecanoate)~ 14

This is a generalized prediction and actual experimental values may vary based on solvent and other experimental conditions.

Proton (¹H) NMR Spectroscopic Investigations

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. libretexts.org

In the IR spectrum of this compound, several key absorption bands would confirm its structure. A strong absorption band is expected in the region of 1735-1750 cm⁻¹ due to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The N-H stretching vibrations of the primary amine group would be observed as two bands in the range of 3300-3500 cm⁻¹. The N-H bending vibration would likely appear around 1590-1650 cm⁻¹. The C-H stretching vibrations of the long alkyl chain would be visible just below 3000 cm⁻¹. libretexts.orgresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (primary amine)Stretch3300 - 3500 (two bands)
C-H (alkane)Stretch2850 - 2960
C=O (ester)Stretch1735 - 1750
N-H (primary amine)Bend1590 - 1650
C-O (ester)Stretch1000 - 1300

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. tutorchase.com

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₄H₂₉NO₂). Fragmentation of the molecular ion would lead to the formation of various daughter ions that are characteristic of the molecule's structure. tutorchase.com Common fragmentation pathways for esters include cleavage of the C-O bond, leading to the formation of an acylium ion. For this compound, this would result in a prominent peak corresponding to the dodecanoyl cation. Fragmentation can also occur at the C-C bonds of the alkyl chain. researchgate.net The aminoethyl portion can also undergo characteristic fragmentation. nih.gov

Combined Spectroscopic Approaches for Comprehensive Structural Determination

While each spectroscopic technique provides valuable information, a comprehensive and unambiguous structural determination of this compound is best achieved by combining the data from NMR, IR, and MS. IR spectroscopy confirms the presence of the key functional groups (ester and amine). Mass spectrometry provides the molecular weight and fragmentation patterns that support the proposed structure. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed connectivity of the carbon and hydrogen atoms, allowing for the complete assembly of the molecular structure. The correlation of data from these different techniques provides a high degree of confidence in the final structural assignment.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic-level properties of molecules. These methods, which solve approximations of the Schrödinger equation, provide deep insights into structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. semanticscholar.orgacs.org It is particularly effective for calculating properties that govern a molecule's reactivity. For a molecule like 2-aminoethyl dodecanoate (B1226587), DFT can be used to determine the distribution of electron density, identify reactive sites, and quantify various reactivity descriptors.

DFT calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. semanticscholar.org Studies on related amino acid esters show that methylation has little general influence on the electronic structure, suggesting that the core properties are dictated by the amino and ester functional groups. nih.govacs.org

Molecular Electrostatic Potential (MESP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For 2-aminoethyl dodecanoate, the MESP would likely show a negative potential around the carbonyl oxygen and a positive potential near the amine hydrogens, indicating their roles in intermolecular interactions.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound This table presents hypothetical, yet plausible, data for this compound, based on typical values observed for analogous long-chain amino acid esters calculated using a B3LYP/6-31G(d,p) level of theory.

PropertyPredicted ValueSignificance for this compound
HOMO Energy -6.5 eVIndicates the energy of the highest-energy electrons, likely localized on the amine group, available for donation.
LUMO Energy 1.2 eVRepresents the energy of the lowest-energy empty orbital, likely the π* orbital of the carbonyl group, available to accept electrons.
HOMO-LUMO Gap (ΔE) 7.7 eVA large gap suggests high kinetic stability and low reactivity in concerted reactions.
Dipole Moment (μ) ~2.5 DebyeIndicates a moderate molecular polarity, arising from the amine and ester functional groups.
Chemical Hardness (η) 3.85 eVReflects the molecule's resistance to change in its electron distribution.
Global Softness (S) 0.26 eV⁻¹The reciprocal of hardness, indicating the molecule's capacity to undergo electronic changes.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, such as Hartree-Fock (HF) and Møller–Plesset (MP2), are particularly useful for detailed mechanistic analyses of chemical reactions. acs.org

For this compound, ab initio methods could be employed to investigate the mechanisms of its formation (esterification) or degradation (hydrolysis). For example, a study on the aminolysis of phenyl esters using HF/6-31+G(d) methods provided detailed insights into the formation of tetrahedral intermediates and the role of nearby functional groups in catalysis. acs.org Similarly, the uncatalyzed esterification of acetic acid has been explored with DFT methods, revealing potential transition state structures and activation energy barriers. researchgate.net Such calculations could model the reaction pathway for the esterification of dodecanoic acid with ethanolamine (B43304), identifying the transition state geometry and calculating the activation energy for the reaction.

These methods are also crucial for understanding intramolecular processes. For example, ab initio calculations have been used to explore the cyclization of amino oxo esters to form tetramic acids, providing a detailed map of the reaction mechanism. southampton.ac.uk While this compound itself is acyclic, these studies demonstrate the power of ab initio methods to dissect complex reaction coordinates that would be difficult to probe experimentally.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com This approach is invaluable for studying large-scale phenomena such as intermolecular interactions and conformational changes that are computationally intensive for quantum methods.

MD simulations excel at characterizing the non-covalent interactions that govern how molecules associate with each other and with their environment. hawaii.edu For this compound, key interactions would include hydrogen bonding via the primary amine (-NH₂) and ester (C=O) groups, and van der Waals forces involving the long dodecyl chain.

Simulations of related systems, such as poly(beta-amino ester)s (PBAEs), show that hydrogen bonding plays a critical role in their assembly and interaction with other molecules like siRNA. nih.gov In the case of this compound, the amine group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group acts as an acceptor. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds. Furthermore, studies on hyperbranched poly(ester amide)s have used MD to provide detailed information on both intra- and intermolecular hydrogen bonding networks, which are key to understanding the material's bulk properties. acs.org

The long, hydrophobic dodecyl tail would primarily interact through van der Waals forces, promoting self-assembly or interaction with nonpolar environments. MD simulations of fatty amines and ultra-long-chain fatty acids in lipid bilayers have demonstrated how these aliphatic chains organize and influence membrane structure. mdpi.comresearchgate.net Similar simulations for this compound could predict its behavior in solution, at interfaces, or in aggregated states, providing insight into its properties as a potential surfactant or lipid-like molecule.

Table 2: Illustrative Intermolecular Interaction Energies for this compound Dimers This table presents hypothetical interaction energies derived from MD simulations, illustrating the contributions of different forces to the dimerization of the molecule in a vacuum.

Interaction TypeContributing GroupsEstimated Energy (kcal/mol)Description
Hydrogen Bonding Amine (N-H) and Carbonyl (C=O)-3 to -5Directional, electrostatic interaction crucial for specific molecular recognition and initial association.
Van der Waals Dodecyl chains-8 to -12Non-specific, attractive forces that become significant due to the large surface area of the long alkyl chains, driving aggregation.
Electrostatic (Coulomb) Amine and Ester dipoles-2 to -4Long-range interactions between the partial charges of the polar functional groups.
Total Interaction Energy Entire Molecule-13 to -21The sum of all forces, indicating a strong tendency for self-association in nonpolar environments.

The biological and chemical function of a molecule is often dictated by its three-dimensional shape or conformation. Molecular modeling techniques, including MD simulations and systematic conformational searches, are used to explore the potential spatial arrangements of a molecule and their relative energies. nih.gov

For this compound, conformational flexibility exists in several areas: rotation around the C-C and C-O bonds of the aminoethyl ester linkage and the numerous C-C bonds of the dodecyl tail. Studies on amino acid esters have shown that intramolecular hydrogen bonds can significantly influence conformational preferences, for instance, between the amine group and the carbonyl oxygen. rsc.orgacs.org The presence of different solvents can also shift the conformational equilibrium. beilstein-journals.org

Computational analyses of fatty acid methyl esters reveal that the lowest energy conformer is typically the "all-trans" structure for the alkyl chain, but other conformers with different torsions (gauche conformations) lie close in energy. researchgate.net For this compound, a similar analysis would predict a landscape of low-energy conformers, with the extended all-trans dodecyl chain being favorable but with significant populations of bent or folded structures accessible at room temperature. The orientation of the ester group itself is also critical, as computational studies on other esters have shown that rotation around the C-O bond can lead to distinct conformers with different photophysical properties. acs.org

Table 3: Hypothetical Conformational Analysis of the Amino-Ester Linkage in this compound This table illustrates a simplified conformational analysis around a key dihedral angle, based on data from analogous ester compounds.

Dihedral AngleAngle (degrees)Relative Energy (kcal/mol)Population (%)Conformation Description
O=C-O-C 180°0.075%trans (anti-periplanar), typically the most stable conformation for esters.
O=C-O-C ~2.55%cis (syn-periplanar), a higher-energy conformation due to steric hindrance.
C-O-C-C 180°0.060%trans (anti-periplanar), representing an extended chain.
C-O-C-C ±60°~0.840% (20% each)gauche, leading to a bend in the molecule's backbone.

Simulation of Intermolecular Interactions

Theoretical Predictions of Chemical Behavior and Properties

A primary goal of computational chemistry is to predict the physicochemical and reactive properties of molecules before they are synthesized or tested. ljmu.ac.uk By integrating results from quantum mechanics and molecular dynamics, a comprehensive profile of this compound's likely chemical behavior can be established.

DFT calculations can provide predictions for properties like pKa. For the primary amine group in this compound, the pKa would be predicted by calculating the free energy change of the protonation reaction in a simulated aqueous environment. researchgate.net This is crucial for understanding its behavior in biological or industrial systems at different pH values.

Reactivity patterns can also be predicted. The MESP and Fukui functions derived from DFT can pinpoint the most likely sites for metabolic attack or chemical reaction. For instance, the ester linkage is a potential site for hydrolysis, and the rate and mechanism of this reaction could be modeled.

MD simulations contribute by predicting macroscopic properties that emerge from intermolecular interactions. For example, by simulating the molecule at an oil-water interface, its surfactant properties could be predicted. Similarly, simulating the molecule in bulk could help predict its solubility in different solvents and its partitioning behavior (e.g., logP/logD), which are critical parameters in pharmacology and materials science. The combination of these computational approaches provides a powerful, predictive framework for understanding the chemical nature of this compound from the electronic to the macroscopic scale.

Advanced Material Science Applications and Derivatives

Research into Surface-Active Agent Formulations (Surfactants)

2-Aminoethyl dodecanoate (B1226587) and its derivatives are integral to the development of novel surface-active agents. mdpi.com Their amphiphilic structure allows them to adsorb at interfaces, a fundamental property of surfactants. mdpi.comresearch-solution.com

The critical micelle concentration (CMC) is a key parameter for any surfactant, indicating the concentration at which molecules self-assemble into micelles. mdpi.com Below the CMC, surfactants primarily act at surfaces, but above this concentration, they form aggregates that can, for example, solubilize hydrophobic substances. mdpi.comlkouniv.ac.in The CMC is influenced by the molecular structure of the surfactant, including the length of the hydrophobic tail and the nature of the hydrophilic head group. firp-ula.org For dodecanoate-based surfactants, the CMC is also affected by the type of counterion present in the solution. nih.gov For instance, studies on alkali dodecanoates have shown that the CMC varies with the atomic number of the alkali metal, with potassium dodecanoate (C12-K) exhibiting the highest CMC at 25.6 mmol L-1. nih.gov

Research into two-headed amphiphiles derived from long-chain carboxylic acids has demonstrated a linear relationship between the logarithm of the CMC and the number of carbons in the fatty acid chain. vt.edu Specifically, for a series of two-headed amphiphiles designated as 2CAmn, the CMC was found to decrease as the chain length increased, ranging from 3.0 × 10–2 M for the C13 analogue to 1.7 × 10–4 M for the C21 analogue. vt.edu This trend highlights the increasing tendency for micellization with greater hydrophobicity.

Interactive Table: Critical Micelle Concentration of Related Surfactants

Surfactant/System CMC Value Notes
Potassium Dodecanoate (C12-K) 25.6 mmol L-1 The maximum CMC observed in a series of alkali dodecanoates. nih.gov
2CAm13 (Two-headed amphiphile) 3.0 × 10–2 M A two-headed amphiphile with a 13-carbon chain. vt.edu

Surfactants reduce the surface tension of a liquid by adsorbing at the liquid-air interface. research-solution.comcrosa.com.tw The amphiphilic nature of molecules like 2-aminoethyl dodecanoate allows them to orient themselves at the interface, with the hydrophobic tail directed away from the aqueous phase and the hydrophilic head group remaining in the water. research-solution.com This alignment disrupts the cohesive energy at the surface, leading to a decrease in surface tension. research-solution.com The effectiveness of a surfactant in reducing surface tension is related to its chemical structure. crosa.com.tw Generally, as the concentration of the surfactant increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant. mdpi.com

The study of colloidal systems involves understanding the behavior of particles dispersed in a continuous medium, with particle sizes typically ranging from 1 to 1000 nanometers. lkouniv.ac.inkarazin.ua Surfactants like this compound play a crucial role in the stability and properties of colloidal dispersions. researchgate.net Above the CMC, these surfactants form micelles, which are themselves colloidal entities. lkouniv.ac.in These micelles can encapsulate non-polar substances, a process fundamental to detergency and other applications. vt.edu

The stability of a colloidal system is influenced by factors such as particle size, shape, and the interactions between the dispersed particles and the dispersion medium. karazin.ua In the context of this compound, the amino group can be protonated, imparting a positive charge to the molecule and influencing its interaction with other components in a colloidal system. This charge can lead to electrostatic stabilization of dispersed particles, preventing them from aggregating. researchgate.net

Surface Tension Reduction Mechanisms

Polymer Chemistry and Composites Incorporating 2-Aminoethyl Moieties

The 2-aminoethyl group is a versatile functional moiety in polymer chemistry, enabling the synthesis of a wide range of functional polymers and composites. scispace.comexpresspolymlett.comcmu.edunih.govkpi.ua

Monomers containing the 2-aminoethyl group, such as 2-aminoethyl methacrylate (B99206) (AEMA), are used in various polymerization techniques. researchgate.netscirp.org For example, AEMA can be directly polymerized via aqueous reversible addition-fragmentation chain transfer (RAFT) polymerization to produce well-defined homopolymers and block copolymers with primary amine functionalities. researchgate.net This controlled polymerization method allows for the synthesis of polymers with specific molecular weights and narrow molecular weight distributions. nih.gov

The amino group in these monomers is reactive and can participate in various chemical transformations. For instance, bis(2-aminoethyl)terephthalamide, a diamine derived from the aminolysis of polyethylene (B3416737) terephthalate, can react with aromatic dianhydrides to form novel polyamideimides (PAIs). acs.org These PAIs are high-performance polymers with excellent thermal and mechanical properties. acs.org

The incorporation of 2-aminoethyl moieties into polymer chains allows for the design of functional polymers with specific properties. scispace.comexpresspolymlett.comnih.gov For example, copolymers of 2-hydroxypropyl acrylate (B77674) (HPA) and aminoethyl methacrylate hydrochloric salt (AMHS) exhibit both temperature and pH responsiveness. expresspolymlett.com The lower critical solution temperature (LCST) of these copolymers is dependent on the monomer ratio and the pH of the medium, due to the ionization of the aminoethyl group. expresspolymlett.com

The characterization of these functional polymers involves a variety of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure and determine the molar ratio of the different monomer units in the polymer chain. expresspolymlett.com Fourier-transform infrared (FTIR) spectroscopy provides information about the functional groups present in the polymer. expresspolymlett.com

Interactive Table: Characterization of a Temperature-pH Responsive Copolymer

Analytical Technique Information Obtained
1H NMR Confirmed the copolymer structure and determined the molar ratio of HPA to AMHS units. expresspolymlett.com

Copolyamide Crystallization Kinetics Studies

While this compound possesses both an amine and an ester functional group, which could potentially participate in polymerization reactions or act as a modifying additive, specific studies detailing its direct incorporation as a comonomer and the subsequent effects on copolyamide crystallization kinetics are not prominently featured in available research. However, the principles of how comonomers and additives influence the crystallization of polyamides are well-established through studies on structurally related systems.

The introduction of a comonomer into a polyamide backbone, such as polyamide 6 (PA6), generally disrupts the regularity of the polymer chain. This disruption affects the crystallization process, often leading to a slower crystallization rate and a lower degree of crystallinity compared to the neat homopolymer. nih.govmdpi.com For instance, studies on copolyamides of PA6 with a bis(2-aminoethyl) adipamide/adipic acid (BAEA/AA) segment show that as the comonomer content increases, the crystal structure can transform from the stable α-form to the less stable γ-form. mdpi.com

The kinetics of this process under isothermal conditions are frequently analyzed using the Avrami model, which describes how the relative crystallinity, X(t), changes over time. mdpi.comresearchgate.net The Avrami exponent, n, derived from this model, provides insight into the nucleation mechanism and the dimensionality of crystal growth. For various copolyamides, n values have been observed to range from approximately 1.4 to 3.9, suggesting crystallization mechanisms that involve two- to three-dimensional growth. nih.govmdpi.com

The table below, based on findings from studies on various PA6 copolyamides, illustrates the general effects of comonomer incorporation on crystallization kinetic parameters. It is important to note that this data is for copolyamides containing comonomers other than this compound and serves to demonstrate the general principles of copolyamide crystallization kinetics.

Copolyamide System (Illustrative)Comonomer Content (mol%)Isothermal Crystallization Temp (°C)Avrami Exponent (n)Crystallization Rate Constant (k)Effect on Crystallization Rate
PA6 (Neat)0190-200~2.5 - 3.5HigherBaseline
PA6-BAEA/AA5 - 15170-1901.43 - 3.67 mdpi.comLower mdpi.comSlower than neat PA6 mdpi.com
PA6-BABA/SA10 - 30190-2001.84 - 3.91 nih.govVariableHigher rate than neat PA6 (attributed to nucleation effect) nih.gov

This table is illustrative and compiles data from different copolyamide systems to show general trends.

These studies collectively demonstrate that copolymerization is a critical tool for modifying the thermal properties and crystallization behavior of polyamides, which in turn dictates their processing conditions and final material properties. mdpi.comnih.gov

Interactions with Inorganic and Organic Surfaces

This compound is an amino acid ester, a class of molecules that can act as surfactants due to their amphiphilic nature. researchgate.netnih.gov The molecule consists of a long, hydrophobic dodecanoate tail and a hydrophilic head group containing an amine, allowing it to adsorb and assemble at various interfaces, including inorganic and organic surfaces.

Interactions with Inorganic Surfaces

The amphiphilic character of molecules like this compound enables them to form organized, single-molecule-thick layers, known as Langmuir films, at an air-water interface. nist.gov These monolayers can be subsequently transferred onto solid inorganic substrates such as silica (B1680970), quartz, or mica, creating highly ordered Langmuir-Blodgett (LB) films. nih.govarxiv.org This technique allows for precise control over the structure and orientation of the molecules on the surface. arxiv.org In such assemblies, the hydrophilic aminoethyl head groups would typically anchor to the polar inorganic surface, while the hydrophobic dodecanoate tails orient away from it.

The adsorption of amino acid-based surfactants onto mineral surfaces is a key principle in applications like mineral flotation. nih.gov The interaction is often governed by electrostatic forces and hydrogen bonding. journalssystem.com For instance, on a negatively charged surface like silica or quartz at neutral to alkaline pH, the positively charged ammonium (B1175870) group of the this compound molecule would be electrostatically attracted to the surface. journalssystem.com This adsorption modifies the surface properties of the inorganic material, for example, by rendering a hydrophilic mineral surface more hydrophobic. This principle is used to selectively separate minerals. nih.gov The effectiveness of adsorption can be influenced by factors such as pH, which affects the surface charge of both the mineral and the surfactant, and the presence of other ions in the solution. journalssystem.com

Interactions with Organic Surfaces

This compound can also adsorb onto organic surfaces, such as polymer fibers and films. The adsorption of organic compounds, including surfactants, onto polyamide fibers has been studied, revealing that interactions can occur at the surface. rsc.org The nature of this interaction depends on the specific functionalities of the polymer and the adsorbing molecule. For a polymer like polyamide, which has amide linkages, there is potential for hydrogen bonding with the amino group of this compound.

The hydrophobic dodecanoate tail can interact favorably with non-polar or hydrophobic regions of a polymer surface. A patent mentions this compound as a component in a surfactant composition for aqueous dispersions of polytetrafluoroethylene (PTFE), a highly hydrophobic polymer. google.com In this context, the surfactant helps to stabilize the dispersion by adsorbing onto the surface of the PTFE particles.

The adsorption of such surfactants can significantly alter the surface properties of organic materials, affecting characteristics like wettability, adhesion, and biocompatibility. For example, fatty acid-based polyamides have been synthesized to form nanoparticles for drug delivery, where the surface interactions are critical for particle stability and interaction with biological systems. mdpi.comresearchgate.net

Surface TypeExample SubstratePrimary Interaction MechanismResulting Structure/Effect
Inorganic Silica, Quartz, Mica nih.govarxiv.orgElectrostatic attraction, Hydrogen bonding journalssystem.comAdsorbed monolayers, Langmuir-Blodgett films nih.govarxiv.org
Organic Polyamide fibers rsc.orgHydrogen bonding, van der Waals forcesSurface modification, altered wettability rsc.org
Organic Polytetrafluoroethylene (PTFE) google.comHydrophobic interactionsStabilization of polymer dispersions google.com

Biological and Enzymatic Transformation Research

Enzymatic Hydrolysis of Ester and Amide Bonds

The primary enzymatic transformation for 2-Aminoethyl dodecanoate (B1226587) involves the hydrolysis of its ester linkage. This reaction is typically catalyzed by hydrolases, particularly lipases and esterases.

Enzymatic hydrolysis is a process where enzymes utilize water to break down complex molecules into simpler ones. For esters like 2-Aminoethyl dodecanoate, this cleavage yields dodecanoic acid (lauric acid) and 2-aminoethanol. This process is favored in aqueous environments and is considered a "gentle process" as it occurs under mild conditions of temperature and pH, often preserving the natural levorotatory form of amino acids and their derivatives. nih.gov

Lipases (EC 3.1.1.3) are a key class of enzymes responsible for hydrolyzing the ester bonds in lipids. Studies on various amino acid esters have demonstrated that lipases can efficiently catalyze their hydrolysis. nih.govnih.gov For instance, lipases from Pseudomonas, Rhizopus, and porcine pancreas have shown high reactivity and selectivity in hydrolyzing L-amino acid esters. nih.gov The rate and enantioselectivity of this hydrolysis can be significantly influenced by the structure of the ester and the amino acid moiety. tandfonline.com Research on the hydrolysis of N-protected amino acid esters by Porcine Pancreatic Lipase (B570770) (PPL) found that the nature of the ester group dramatically affects the reaction rate, with glyceryl and carbamoylmethyl esters being highly reactive substrates. tandfonline.com

The amide bond, found in the related compound N-(2-aminoethyl)dodecanamide, is hydrolyzed by amidases or acylases. Penicillin G acylase, for example, has been used in the kinetic resolution of racemic amides, demonstrating the enzymatic capacity to cleave such bonds. d-nb.info The hydrolysis of both primary and secondary fatty acid amides by bacteria has been shown to proceed via an initial hydrolytic cleavage of the amide bond.

Factors that can influence the rate of enzymatic hydrolysis include temperature, pH, and the presence of inhibitors or enhancers. researchgate.net High hydrostatic pressure has been shown to enhance the enzymatic hydrolysis of some proteins by making peptide bonds more accessible to enzymes, a principle that could potentially apply to ester hydrolysis as well. nih.gov Conversely, the products of hydrolysis, such as long-chain fatty acids like dodecanoic acid, can act as competitive inhibitors to lipases, potentially slowing the reaction rate as the product accumulates.

Table 1: Factors Influencing Enzymatic Hydrolysis

FactorEffect on HydrolysisReference
Enzyme Type Lipases, proteases, and esterases catalyze the reaction. Specificity and rate vary. nih.govnih.gov
Substrate Structure The chemical nature of the ester or amide group significantly affects the reaction rate and selectivity. tandfonline.com
pH and Temperature Optimal conditions are required for maximum enzyme activity. researchgate.net
Product Inhibition Accumulation of fatty acid products can inhibit lipase activity.
Physical Pressure High pressure may enhance hydrolysis by altering substrate conformation. nih.gov

Microbial Degradation Pathways of Related Compounds

While specific degradation pathways for this compound are not extensively documented, the metabolic routes for related fatty acid amides and other long-chain carbon compounds have been studied, providing a strong model for its biodegradation. Microorganisms play a crucial role in breaking down such complex organic molecules in the environment. epo.org

The aerobic biodegradation of fatty acid amides, such as N-(2-aminoethyl)dodecanamide, is initiated by the enzymatic hydrolysis of the amide bond. This initial step, catalyzed by microbial amidases, breaks the compound into its constituent parts: a fatty acid (dodecanoic acid) and an amine (ethylenediamine). tandfonline.com The fatty acid is then typically metabolized through the β-oxidation pathway, a common microbial process for deriving energy from fatty acids. The complete mineralization of the original compound then depends on the biodegradability of the released amine. tandfonline.com

Bacterial consortia are often more effective at degrading complex compounds than single strains because different species can perform different steps in the degradation pathway. epo.org For example, in studies with N-[3-(dimethylamino)propyl] cocoamide, a mixed culture of Pseudomonas aeruginosa and Pseudomonas putida was able to achieve complete mineralization. tandfonline.com P. aeruginosa hydrolyzed the amide, and P. putida degraded the resulting amine. tandfonline.com

The general process for microbial degradation of such compounds can be summarized in a few key steps:

Bioavailability Enhancement : Microorganisms may secrete biosurfactants to emulsify hydrophobic compounds like long-chain esters, increasing their surface area and availability for microbial uptake. epo.org

Initial Hydrolysis : The primary ester or amide bond is cleaved, breaking the molecule into a fatty acid and an alcohol/amine. tandfonline.com

Metabolism of Components : The fatty acid is degraded via β-oxidation. The amine or alcohol component is metabolized through its own specific pathway. For instance, aromatic amines are often converted to catechol derivatives, which then enter central metabolism after ring cleavage. nih.govresearchgate.net

Studies on various monocyclic aromatic amines show that bacteria initiate degradation by converting them into key metabolites like catechol, which are then processed by ring-cleavage enzymes. nih.gov The degradation of the ethylenediamine (B42938) moiety released from the amide analog would likely proceed through oxidative deamination to simpler metabolites. researchgate.net

Biochemical Reaction Studies as a Model Compound

Compounds structurally related to this compound serve as valuable tools and model substrates in a variety of biochemical studies, particularly in enzyme research and bioconjugation.

The ester linkage and the long hydrocarbon chain make these molecules relevant for studying lipase activity. The hydrolysis of p-nitrophenyl palmitate (pNPP), an ester with a long fatty acid chain similar to dodecanoate, is a standard spectrophotometric assay used to measure lipase activity. researchgate.net The release of p-nitrophenol creates a color change that can be easily quantified. Furthermore, long-chain fatty acids themselves, such as lauric acid (dodecanoic acid), have been used to study enzyme inhibition, specifically the product inhibition of lipases during hydrolysis.

In the field of drug delivery and prodrug research, aminoethyl esters have been investigated. Studies on ester prodrugs of ibuprofen (B1674241) and flurbiprofen (B1673479) in human plasma revealed that plasma-catalyzed hydrolysis is stereoselective, a critical consideration for chiral drugs. nih.gov The rate of hydrolysis of aminoethyl esters is influenced by the number and basicity (pKa) of the nitrogen atoms in the aminoethyl group, which affects the extent of protonation at a given pH. science.gov

Additionally, derivatives containing an aminoethyl group have been used as biochemical probes. For example, an amino-PEITC (2-(3-(2-aminoethyl)phenyl)ethyl isothiocyanate) was used as a probe in affinity chromatography to identify specific protein binding targets. medchemexpress.com In a different application, surfactants with a dodecanoate component, such as sodium dodecyl sulfate, have been shown to facilitate bioconjugation reactions, demonstrating the role of the fatty acid chain in creating micellar environments that can enhance reaction efficiency.

Table 2: Applications of Related Compounds in Biochemical Studies

Application AreaCompound/Moiety UsedPurpose of StudyReference
Enzyme Assays p-Nitrophenyl Palmitate (pNPP)Standard substrate to measure lipase activity. researchgate.net
Enzyme Inhibition Dodecanoic Acid (Lauric Acid)Investigating product inhibition of lipases.
Prodrug Research Aminoethyl esters of NSAIDsStudying stereoselective hydrolysis in plasma. nih.gov
Protein-Ligand Binding Amino-PEITCAffinity probe to identify protein targets. medchemexpress.com

Analytical Research Methodologies

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation and purification of 2-Aminoethyl dodecanoate (B1226587) and related compounds from mixtures. nih.govescholarship.org The choice of chromatographic method depends on the specific analytical goal, whether it is purification, identification, or quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of NAEs due to its high resolution and applicability to non-volatile compounds. ijarsct.co.inanjs.edu.iq Various HPLC methods have been developed for the purification and analysis of these compounds. nih.govescholarship.org

Reversed-Phase HPLC: This is the most common HPLC mode for NAE analysis. mdpi.com Given the nonpolar and lipophilic nature of 2-Aminoethyl dodecanoate, reversed-phase columns, particularly C18 columns, are almost exclusively used as the stationary phase. mdpi.com The mobile phase typically consists of a mixture of water and organic solvents like acetonitrile (B52724), often with additives like acetic acid or formic acid to improve peak shape and ionization for subsequent mass spectrometry detection. lipidmaps.orgnih.gov A gradient elution, where the solvent composition is changed over time, is often employed to effectively separate a wide range of NAEs with different acyl chain lengths and degrees of saturation. nih.gov

Normal-Phase HPLC: While less common, normal-phase HPLC can also be utilized for NAE separation. This technique employs a polar stationary phase (like silica) and a non-polar mobile phase.

Method Scalability: HPLC methods developed for analyzing compounds like this compound can be scalable, allowing for their use in both analytical-scale quantification and preparative-scale isolation of impurities. sielc.com

A typical HPLC system for analyzing N-acylethanolamines might include the following components:

ComponentDescription
Pump Delivers the mobile phase at a constant flow rate and high pressure.
Injector Introduces a precise volume of the sample into the mobile phase stream.
Column A stainless steel tube packed with the stationary phase material (e.g., C18 silica (B1680970) particles) where the separation occurs.
Detector Detects the separated compounds as they elute from the column. UV-Vis and mass spectrometers are common detectors. anjs.edu.iq
Data System Controls the HPLC system, acquires data from the detector, and processes the results.

Gas Chromatography (GC) is another powerful technique for the analysis of this compound and other NAEs. nih.govescholarship.org However, due to the low volatility of these compounds, a derivatization step is typically required to convert them into more volatile forms suitable for GC analysis. mdpi.com

Derivatization: A common derivatization procedure involves silylating the NAEs, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This process replaces the active hydrogen on the ethanolamine (B43304) moiety with a trimethylsilyl (B98337) group, increasing the compound's volatility.

Column Selection: Capillary columns, such as those with a methyl silicone or a dimethylpolysiloxane stationary phase, are frequently used for the separation of derivatized NAEs. scispace.com

Detection: Flame ionization detection (FID) is a common detector for GC analysis of these compounds. scispace.com However, for more definitive identification, GC is often coupled with mass spectrometry (GC-MS). nih.govescholarship.org

A study on the determination of diethanolamine (B148213) in fatty acid diethanolamides utilized a gas chromatographic method with the following conditions:

ParameterCondition
Column Wide-bore methyl silicone (Rtx-1) or 95% dimethyl-5% diphenyl polysiloxane (SPB-5) capillary column
Detection Flame Ionization Detection (FID)
Application Analysis of methanolic solutions of amides

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for monitoring the progress of chemical reactions, such as the synthesis of this compound, and for preliminary purity assessments. libretexts.orgumich.edu

Principle: TLC operates on the same principle as column chromatography, involving a stationary phase (a thin layer of adsorbent like silica gel on a plate) and a mobile phase (a solvent or solvent mixture). libretexts.org Compounds separate based on their differential affinities for the two phases. libretexts.org

Reaction Monitoring: To monitor a reaction, small aliquots of the reaction mixture are spotted on a TLC plate alongside the starting material. rochester.edu The plate is then developed in an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progress. rochester.edu For NAEs, a common mobile phase for silica gel TLC is a mixture of chloroform (B151607) and methanol, sometimes with the addition of ammonium (B1175870) hydroxide (B78521). nih.gov

Visualization: After development, the separated spots are visualized. Since NAEs are often not colored, visualization techniques are required. These include:

UV Light: If the compounds are UV-active or a fluorescent indicator is incorporated into the TLC plate. umich.edu

Iodine Staining: Placing the plate in a chamber with iodine crystals, which reversibly stain organic compounds. nih.gov

Destructive Visualization: Spraying the plate with a reagent like sulfuric acid and heating, which chars the organic compounds, leaving dark spots. umich.edu

Gas Chromatography (GC) Applications

Hyphenated Techniques for Enhanced Analysis (e.g., LC-MS/MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the analysis of this compound, offering both high separation efficiency and definitive structural identification. chemijournal.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and selective quantification of NAEs in complex biological matrices. nih.govresearchgate.net

Process: The sample is first separated by HPLC, and the eluent is then introduced into the mass spectrometer. pitt.edu In the mass spectrometer, molecules are ionized (e.g., by electrospray ionization - ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). pitt.edu

Tandem Mass Spectrometry (MS/MS): For enhanced selectivity, a specific precursor ion (e.g., the protonated molecule of this compound) is selected, fragmented, and a specific product ion is monitored. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves the limit of detection. researchgate.net

Ionization: NAEs ionize efficiently in positive electrospray ionization mode due to their amide nitrogen. lipidmaps.org Fragmentation of the protonated NAE molecule often yields a characteristic product ion, which is useful for identification and quantification. lipidmaps.org

A typical LC-MS/MS method for NAEs might involve the following parameters:

ParameterCondition
LC Column C18 reversed-phase column
Mobile Phase Gradient of water and acetonitrile with formic acid
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Multiple Reaction Monitoring (MRM)

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the high separation power of GC with the sensitive and selective detection of MS. scispace.com As mentioned earlier, NAEs require derivatization prior to GC-MS analysis. mdpi.com The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized compound, allowing for unambiguous identification. nih.govescholarship.org

Quantitative Analysis in Research Matrices

Accurate quantification of this compound in various research matrices, such as biological tissues and fluids, is crucial for understanding its physiological roles. frontiersin.org

Isotope Dilution Mass Spectrometry: This is the most accurate method for quantifying NAEs. It involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterium-labeled this compound) to the sample before extraction and analysis. frontiersin.org The ratio of the endogenous analyte to the internal standard is measured by MS, which corrects for any sample loss during preparation and for variations in instrument response.

Sample Preparation: Due to the low concentrations of NAEs in biological samples, a robust sample preparation procedure is essential. nih.gov This typically involves:

Lipid Extraction: Using a method like the Folch extraction (chloroform/methanol mixture) to isolate the lipids, including NAEs, from the sample matrix.

Solid-Phase Extraction (SPE): Further purification and concentration of the NAEs from the lipid extract using silica or C18 SPE cartridges. nih.govfrontiersin.org

Calibration Curves: For quantification, a calibration curve is constructed by analyzing a series of standard solutions with known concentrations of the analyte. nih.gov The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve.

Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. sepscience.com For bioanalytical methods, the FDA suggests that the LLOQ should have an imprecision of no more than ±20%. sepscience.com

An example of endogenous NAE levels quantified in Arabidopsis seedlings is presented below:

GenotypeTotal NAEs (pmol/g fresh weight) in Dry SeedTotal NAEs (pmol/g fresh weight) in 8-day-old Seedling
Wild Type~1800~400
Overexpressor Line 1~1800~200
Overexpressor Line 2~1800~200

Data adapted from a study on AtFAAH overexpressors, showing a significant reduction in NAE levels in seedlings compared to dry seeds. pnas.org

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes

The classical synthesis of esters like 2-Aminoethyl dodecanoate (B1226587) typically involves the direct esterification of dodecanoic acid with 2-aminoethanol, often requiring acid catalysts and elevated temperatures. While effective, these methods present challenges related to catalyst removal, side reactions, and energy consumption. Future research will focus on developing more efficient, selective, and sustainable synthetic methodologies.

A primary area of development is the adoption of enzymatic catalysis. Lipases, such as immobilized Candida antarctica lipase (B570770) (Novozym 435), have demonstrated high efficacy in catalyzing the esterification of fatty acids with various alcohols. researchgate.net Research on the chemo-enzymatic synthesis of related surfactants has shown that enzymatic processes can achieve high yields (e.g., 87.91%) under optimized conditions of temperature, time, and molar ratios. researchgate.net These biocatalytic routes offer significant advantages, including high specificity, which reduces the need for protecting groups, milder reaction conditions, and easier product purification. acs.org

Furthermore, the development of continuous flow processes represents a significant leap from traditional batch production. Continuous flow systems can enhance reaction efficiency, improve heat and mass transfer, and allow for safer handling of reagents, ultimately leading to higher yields and scalability. Future work should explore the optimization of lipase-catalyzed flow synthesis of 2-Aminoethyl dodecanoate, potentially in solvent-free or green solvent systems.

MethodCatalystTypical ConditionsPotential AdvantagesKey Research Challenges
Conventional Esterification Strong mineral acids (e.g., H₂SO₄)High temperature, refluxWell-established, low catalyst costLow selectivity, harsh conditions, catalyst neutralization/removal, high energy input
Enzymatic Catalysis (Batch) Immobilized Lipase (e.g., Novozym 435)Mild temperature (40-70°C), solvent-free or organic solventHigh selectivity, mild conditions, reusable catalyst, reduced by-productsHigher catalyst cost, potential for enzyme deactivation, longer reaction times
Enzymatic Catalysis (Flow) Packed-bed lipase reactorOptimized temperature and flow rateHigh throughput, enhanced efficiency, process automation, improved safetyReactor design and stability, substrate solubility, managing water by-product
Microwave-Assisted Synthesis Acid or Enzyme CatalystMicrowave irradiationRapid heating, significantly reduced reaction times, potential for improved yieldsScalability, precise temperature control, equipment cost

Exploration of Advanced Computational Models and Simulations

Computational chemistry provides powerful tools for predicting molecular behavior and guiding experimental design, thereby accelerating research and development. For this compound, advanced computational models and simulations can offer unprecedented insight into its physicochemical properties and interactions at a molecular level.

Molecular Dynamics (MD) simulations are particularly well-suited to study the behavior of amphiphilic molecules like this compound. Studies on structurally related amphoteric collectors have successfully used MD simulations to investigate adsorption mechanisms on mineral surfaces. bibliotekanauki.pljournalssystem.com These simulations can elucidate the roles of electrostatic interactions and hydrogen bonding, and predict how factors like pH influence surface affinity. bibliotekanauki.pljournalssystem.com Future computational work could model the self-assembly of this compound into micelles or vesicles in aqueous solutions, predict their size and morphology, and simulate their interaction with biological membranes for potential drug delivery applications. researchgate.net

Moreover, generative probabilistic models, which have been applied to complex systems like scene understanding, offer a paradigm for interpreting and predicting the emergent properties of molecular systems. youtube.com By building a probabilistic causal model for this compound, researchers could explore how variations in its chemical environment affect its aggregation behavior or its performance in a material matrix. Such models can help in the rational design of formulations and materials with tailored properties.

Modeling TechniqueSystem to be StudiedPredicted Properties & Potential Insights
Molecular Dynamics (MD) Self-assembly in aqueous solutionCritical Micelle Concentration (CMC), micelle shape and size, aggregation dynamics.
Molecular Dynamics (MD) Interaction with lipid bilayersMechanism of membrane insertion, potential as a permeation enhancer, membrane disruption effects. researchgate.net
Molecular Dynamics (MD) Adsorption on solid surfaces (e.g., silica (B1680970), polymers)Adsorption energy, molecular orientation, mechanism of surface modification. bibliotekanauki.pl
Dissipative Particle Dynamics (DPD) Large-scale formulation behaviorPhase behavior in complex mixtures, interaction with polymers in hydrogel formulations. researchgate.net
Quantum Mechanics (QM) Reactivity and electronic propertiesReaction pathways for synthesis or degradation, charge distribution, hydrogen bonding potential.

Integration in Multifunctional Materials Research

The unique bifunctional nature of this compound—possessing a hydrophobic dodecanoate tail and a reactive primary amine headgroup—makes it an ideal candidate for integration into advanced multifunctional materials. The amine group provides a reactive handle for covalent attachment or crosslinking, while the fatty acid chain imparts hydrophobicity, surface activity, or phase-modifying properties. polysciences.com

One promising area is the development of smart hybrid nanomaterials. Researchers have successfully functionalized the interior lumen of halloysite (B83129) nanotubes (HNTs) with anionic surfactants like sodium dodecanoate, transforming the naturally hydrophilic cavity into a hydrophobic reservoir. researchgate.net This modification allows for the loading and controlled release of hydrophobic compounds. Future research could explore the use of this compound to similarly modify HNTs or other nanostructures like silica nanoparticles, with the added advantage that the external amine groups could be used for further functionalization, such as attaching targeting ligands for biomedical applications.

Another key direction is its use as a functional monomer or modifier in polymer synthesis. The copolymerization of monomers like 2-Aminoethyl methacrylate (B99206) hydrochloride, which also contains a primary amine, is a known strategy for creating functional polymers for coatings, hydrogels, and electronics. polysciences.com By analogy, incorporating this compound into polymer chains could be used to create self-assembling polymers, materials with tunable surface energies, or hydrogels with depots of hydrophobic drugs.

Material TypeIntegrated ComponentResulting FunctionalityPotential Application
Hybrid Nanomaterials This compound on Halloysite Nanotubes (HNTs)Hydrophobic inner lumen for drug loading, reactive amine surface for targeting. researchgate.netTargeted drug delivery systems, water decontamination. rsc.org
Functional Polymers Covalently bound this compoundInternal plasticization, controlled hydrophobicity, sites for crosslinking.Adhesives, specialty coatings with enhanced surface properties. polysciences.com
Smart Hydrogels This compound as a pendant group or physically entrappedFormation of hydrophobic microdomains for drug solubilization, pH-responsive swelling.Scaffolds for tissue engineering, controlled drug release systems. polysciences.com
Surface-Modified Materials This compound as a surface coatingAltered surface energy (hydrophobicity), improved lubricity, anti-fouling properties.Biomedical implants, microfluidic devices, specialty textiles.

Sustainable Chemistry and Green Synthesis Approaches

Aligning the production of this compound with the principles of green chemistry is crucial for its long-term viability and environmental acceptance. acs.org Future research must prioritize the development of synthesis routes that are not only efficient but also inherently safer and more sustainable. enhesa.com

A cornerstone of this approach is the use of renewable feedstocks. Dodecanoic acid (lauric acid) is readily available from renewable plant-based sources like coconut oil, making one of the primary building blocks of the molecule bio-based. researchgate.net The challenge lies in sourcing 2-aminoethanol from renewable pathways to create a fully bio-derived product.

The application of green chemistry principles extends to the entire synthetic process. nih.gov This includes employing catalytic methods, particularly biocatalysis with enzymes like lipases, to replace stoichiometric reagents and avoid the generation of hazardous waste. acs.org Designing solvent-free reaction conditions or utilizing green solvents (e.g., water, 2-methyltetrahydrofuran) can drastically reduce the environmental footprint of the synthesis. researchgate.netacs.org Furthermore, developing processes with high atom economy—where a maximal number of atoms from the reactants are incorporated into the final product—is a key goal. acs.org Future research should aim to design and validate a synthetic protocol for this compound that scores highly on green chemistry metrics, considering the entire lifecycle from feedstock sourcing to product degradation. youtube.com

Green Chemistry PrincipleApplication to this compound SynthesisExpected Outcome
1. Prevention Designing synthesis to minimize waste from the outset.Reduced need for downstream waste treatment.
2. Atom Economy Using addition reactions or enzymatic catalysis that incorporate all reactant atoms into the product. acs.orgMaximized raw material efficiency, minimal by-products.
3. Less Hazardous Chemical Syntheses Avoiding toxic reagents and solvents.Improved safety for operators and reduced environmental impact.
5. Safer Solvents & Auxiliaries Performing synthesis under solvent-free conditions or in water/bio-solvents. researchgate.netnih.govReduced volatile organic compound (VOC) emissions and solvent waste.
6. Design for Energy Efficiency Utilizing enzymatic catalysis at mild temperatures instead of high-temperature reflux. researchgate.netLower energy consumption and reduced carbon footprint.
7. Use of Renewable Feedstocks Sourcing lauric acid from plant oils and developing bio-based routes for 2-aminoethanol. researchgate.netsoci.orgReduced reliance on fossil fuels, improved product sustainability.
9. Catalysis Employing reusable enzyme catalysts instead of stoichiometric acid catalysts. acs.orgHigher selectivity, less waste, and ability to recycle the catalyst.

Q & A

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced catalytic or bioactive properties?

  • Methodology : Synthesize analogs with varying alkyl chain lengths or substituents. Use kinetic profiling (as in melittin-dodecanoate studies) and computational modeling (e.g., DFT) to correlate structural features with reactivity or bioactivity .

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